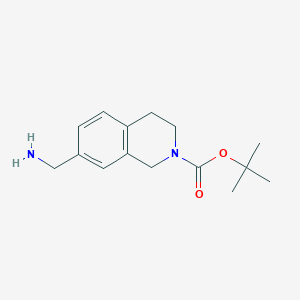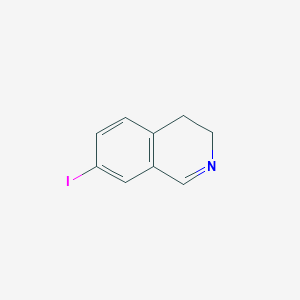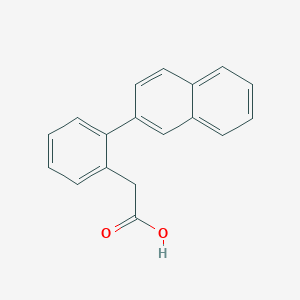
(R)-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid is a chiral compound that features a phthalimide moiety and an amino acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones.
Industrial Production Methods: Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to construct these complex heterocyclic structures efficiently . These methods are designed to be scalable and cost-effective for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
®-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of ®-4-Amino-2-(1,3-dioxoisoindolin-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects .
類似化合物との比較
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and biological activity.
Imidazole-containing compounds: These heterocycles are also used in pharmaceuticals and agrochemicals.
1,2,4-Triazole-containing scaffolds: These compounds are present in various
特性
CAS番号 |
1195309-01-3 |
|---|---|
分子式 |
C12H10N2O5 |
分子量 |
262.22 g/mol |
IUPAC名 |
(2R)-4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19)/t8-/m1/s1 |
InChIキー |
FXHJNPKWNYXBKP-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CC(=O)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Iodobenzo[d]oxazol-4-amine](/img/structure/B11857848.png)
![Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-](/img/structure/B11857853.png)
